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Neomycin Trisulfate Hydrate -

Neomycin Trisulfate Hydrate

Catalog Number: EVT-1589214
CAS Number:
Molecular Formula: C23H54N6O26S3
Molecular Weight: 926.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aminoglycoside antibiotic complex produced by Streptomyces fradiae. It is composed of neomycins A, B, and C, and acts by inhibiting translation during protein synthesis.
Overview

Neomycin Trisulfate Hydrate is a complex of the aminoglycoside antibiotic neomycin, primarily derived from the bacterium Streptomyces fradiae. It is known for its potent antibacterial properties, particularly against gram-negative and some gram-positive bacteria. The compound is utilized in various scientific and medical applications, including as an antibiotic in clinical settings and as a selection agent in molecular biology.

Source

Neomycin is produced naturally by the fermentation of Streptomyces fradiae. The trisulfate form of neomycin enhances its solubility and stability, making it more effective for pharmaceutical use. Neomycin Trisulfate Hydrate can be obtained from various suppliers, including Thermo Scientific and Sigma-Aldrich, which provide high-purity forms suitable for research and clinical applications .

Classification

Neomycin Trisulfate Hydrate is classified as an aminoglycoside antibiotic. It falls under the broader category of antibiotics that inhibit protein synthesis in bacteria. This compound also acts as a calcium channel protein inhibitor and has been noted for its role in inhibiting phospholipase C activity .

Synthesis Analysis

Methods

The synthesis of Neomycin Trisulfate Hydrate typically involves the extraction of neomycin from Streptomyces fradiae followed by chemical modification to form the trisulfate salt. The process generally includes:

  1. Fermentation: Cultivating Streptomyces fradiae to produce neomycin.
  2. Extraction: Isolating neomycin from the fermentation broth using solvent extraction techniques.
  3. Salt Formation: Reacting neomycin with sulfuric acid to form neomycin trisulfate, followed by crystallization to obtain the hydrate form.

Technical Details

The synthesis requires careful control of pH and temperature to ensure optimal yield and purity. High-performance liquid chromatography (HPLC) is often employed to assess the purity of the final product, which should exceed 95% .

Molecular Structure Analysis

Structure

The molecular formula for Neomycin Trisulfate Hydrate is C23H46N6O133H2SO4C_{23}H_{46}N_{6}O_{13}\cdot 3H_{2}SO_{4}. The compound consists of a complex structure featuring multiple hydroxyl groups and amino groups that contribute to its solubility and biological activity.

Data

  • Molecular Weight: Approximately 908.88 g/mol (anhydrous)
  • CAS Number: 1405-10-3
  • Melting Point: Decomposes between 205 - 220 °C .
Chemical Reactions Analysis

Reactions

Neomycin Trisulfate Hydrate participates in several chemical reactions that are critical for its antibacterial activity:

  1. Binding to Ribosomes: It binds to the 30S ribosomal subunit in prokaryotes, inhibiting protein synthesis.
  2. Inhibition of Enzymatic Activity: Neomycin has been shown to inhibit enzymes such as hyaluronidase, which plays a role in degrading glycosaminoglycans .
  3. Phospholipase C Inhibition: It inhibits phospholipase C by binding to inositol phospholipids, affecting cellular signaling pathways .

Technical Details

The effectiveness of Neomycin Trisulfate Hydrate can be evaluated through various assays, including zymography for enzyme inhibition studies and antimicrobial susceptibility tests against various bacterial strains.

Mechanism of Action

Process

Neomycin Trisulfate Hydrate exerts its antibacterial effects primarily through:

  1. Inhibition of Protein Synthesis: By binding to ribosomal RNA within the bacterial ribosome, it disrupts translation, leading to defective protein production.
  2. Induction of Misreading: It causes misreading of mRNA during translation, resulting in nonfunctional proteins that compromise bacterial viability.

Data

Studies have shown that Neomycin can effectively reduce bacterial load in various infections, demonstrating its mechanism through both in vitro and in vivo models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder
  • Solubility: Highly soluble in water (50 mg/ml) .
  • pH Value: Ranges from 5 to 7.5 at a concentration of 50 g/l .

Chemical Properties

Applications

Neomycin Trisulfate Hydrate has a wide range of applications:

  1. Clinical Use: Employed as an antibiotic for treating infections caused by susceptible bacteria.
  2. Molecular Biology: Used as a selection agent for cells transformed with neomycin resistance genes, facilitating genetic studies.
  3. Biomedical Research: Investigated for its role in drug delivery systems, including biodegradable polymer matrices that release neomycin over time .
Biosynthesis and Microbial Production of Neomycin Trisulfate Hydrate

Streptomyces fradiae Metabolic Pathways in Neomycin Biosynthesis

S. fradiae harbors a 25-kb gene cluster encoding neomycin biosynthesis, organized into two operons: neoE-neoD (12 structural genes) and neoGH-aphA (resistance/regulatory genes) [2] [9]. The pathway initiates with D-glucose-6-phosphate entering the pentose phosphate pathway to form nucleotide-activated precursors. Key steps include:

  • 2-Deoxystreptamine (2-DOS) formation:
  • neoE: Encodes a zinc-dependent dehydrogenase converting 2-deoxy-scyllo-inosamine to 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI) [9].
  • neoD: Catalyzes transamination at C-1 of amino-DOI using L-glutamine as the amine donor [5].
  • Pseudotrisaccharide assembly:
  • Glycosyltransferases neoL (GT1) and neoM (GT2) attach NDP-activated sugars (D-ribose and D-glucosamine) to the 2-DOS core [5].
  • neoQ mediates oxidation at C-3' of the glucosamine unit, while neoB catalyzes NAD⁺-dependent dehydrogenation [5].
  • Neomycin B/C divergence:
  • Radical SAM-dependent epimerase NeoN converts neomycin C to B using S-adenosylmethionine (SAM) as a cofactor [5].
  • Overexpression of metK (SAM synthetase) increases neomycin B ratio from 80.9% to 87.3% in engineered strains [5].

Table 1: Core Enzymes in Neomycin Biosynthesis

GeneFunctionCatalytic RoleEffect of Deletion
neoEDehydrogenaseConverts 2-DOIA to amino-DOIComplete loss of neomycin production
neoNEpimeraseConverts neomycin C → BIncreased neomycin C impurities (19.1%)
metKSAM synthetaseGenerates SAM cofactorReduced neomycin B yield by ~22%
aphAPhosphotransferaseConfers self-resistanceHypersensitivity to neomycin

Enzymatic Regulation of Neomycin B Sulfate Formation

Gamma-Butyrolactone (GBL) System

The afsA-g gene encodes a GBL synthase producing signaling molecules that activate AdpA, a global transcriptional regulator [2]. adpA knockout reduces neoR expression by 85% and neomycin titers by ~70%. AdpA binds a conserved 5'-TGGCSNGWWY-3' sequence upstream of neoR, initiating a regulatory cascade [2].

NeoR-Mediated Control

neoR encodes an ATPase/tetratricopeptide repeat protein enhancing transcription of the aphA-neoGH operon. Transcriptomic studies reveal that neoR overexpression:

  • Upregulates neoG (regulatory GTPase) by 8.2-fold
  • Increases neoH (ribosome-binding chaperone) by 6.7-fold
  • Boosts neomycin B titers to 722.9 ± 20.1 mg/L (vs. 430 mg/L wild-type) [2] [9]

Nitrogen Metabolite Regulation

Ammonium sulfate ((NH₄)₂SO₄) at 60 mM induces profound transcriptional reprogramming:

  • Downregulates EMP (enolase: -5.3×) and TCA (isocitrate dehydrogenase: -4.1×) pathways
  • Upregulates pentose phosphate pathway (glucose-6-phosphate dehydrogenase: +3.8×)
  • Enhances neo cluster expression (neoE: +4.6×; neoN: +3.9×) [9]

Table 2: Transcriptional Responses to (NH₄)₂SO₄ in S. fradiae

Metabolic PathwayGeneFold ChangeFunction
Glycolysiseno-5.3Enolase
TCA cycleicd-4.1Isocitrate dehydrogenase
Pentose phosphatezwf+3.8Glucose-6P dehydrogenase
Neomycin synthesisneoE+4.62-DOS dehydrogenase
Neomycin modificationneoN+3.9Neomycin C epimerase

Fermentation Optimization for Enhanced Neomycin Trisulfate Yield

Strain Improvement via Mutagenesis

Atmospheric Room Temperature Plasma (ARTP) mutagenesis generates high-yield mutants through DNA strand breakage via reactive helium species (He⁺, N₂⁺) [3] [4]:

  • Screening protocol: Streptomycin resistance (8 μg/mL) prescreening → 24-deep well fermentation → trypan blue spectrophotometry
  • Mutant Sf6-2: Achieves 7,780 ± 110 U/mL after six mutagenesis rounds (100% increase vs. wild-type)
  • Genetic stability: Maintains productivity over six generations [3]

Medium Optimization Strategies

Box-Behnken experimental designs identify critical fermentation parameters:

  • Carbon/nitrogen balance: Soluble starch (73.98 g/L) provides sustained glucose release, while peptone (9.23 g/L) supplies amino acids for precursor synthesis [3] [9]
  • Ammonium modulation: (NH₄)₂SO₄ (5.99 g/L) elevates neomycin B to 17,399 U/mL in neoE-overexpressing strains [9]
  • Metal ions: CaCO₃ (4 g/L) stabilizes pH, while soybean oil (3 g/L) reduces foam and supplies lipids [9]

Table 3: Fermentation Optimization Parameters

FactorBasal MediumOptimized LevelYield Impact
Soluble starch70 g/L73.98 g/L+18.2% titer
Peptone9 g/L9.23 g/LEnhanced biomass
(NH₄)₂SO₄6 g/L5.99 g/L+51.2% neomycin B
Dissolved oxygen30% saturation45% saturationAvoids pellet fragmentation

Process Engineering Innovations

  • Morphological control: Low shear stress (300 rpm) promotes pelleted growth (diameter: 1.2–1.5 mm), doubling neomycin yield vs. fragmented mycelia [6]
  • Oxygen transfer: Maintaining dissolved oxygen (DO) at 45% saturation prevents anaerobic cores in pellets, improving potency by 110% [6]
  • Residue valorization: Hydrothermal treatment (180°C/120 min) degrades 99.8% residual neomycin in fermentation waste, enabling protein recovery for animal feed [7]

Properties

Product Name

Neomycin Trisulfate Hydrate

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate

Molecular Formula

C23H54N6O26S3

Molecular Weight

926.9 g/mol

InChI

InChI=1S/C23H46N6O13.3H2O4S.H2O/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4;/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4);1H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;;/m1..../s1

InChI Key

WHAGUNPVKDUVFV-COUWZCAMSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Synonyms

Fradiomycin Sulfate
Neomycin
Neomycin Palmitate
Neomycin Sulfate

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

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